Cas no 2138228-11-0 ((4-Bromo-2-methylphenyl)methanesulfonyl fluoride)

(4-Bromo-2-methylphenyl)methanesulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2138228-11-0
- EN300-729394
- (4-bromo-2-methylphenyl)methanesulfonyl fluoride
- (4-Bromo-2-methylphenyl)methanesulfonyl fluoride
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- Inchi: 1S/C8H8BrFO2S/c1-6-4-8(9)3-2-7(6)5-13(10,11)12/h2-4H,5H2,1H3
- InChI Key: VBLVOUYJXBUPDX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C)C=1)CS(=O)(=O)F
Computed Properties
- Exact Mass: 265.94124g/mol
- Monoisotopic Mass: 265.94124g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 42.5Ų
(4-Bromo-2-methylphenyl)methanesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-729394-1.0g |
(4-bromo-2-methylphenyl)methanesulfonyl fluoride |
2138228-11-0 | 1g |
$0.0 | 2023-06-06 |
(4-Bromo-2-methylphenyl)methanesulfonyl fluoride Related Literature
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
Additional information on (4-Bromo-2-methylphenyl)methanesulfonyl fluoride
(4-Bromo-2-methylphenyl)methanesulfonyl fluoride (CAS No. 2138228-11-0): An Overview of a Versatile Reagent in Organic Synthesis and Medicinal Chemistry
(4-Bromo-2-methylphenyl)methanesulfonyl fluoride (CAS No. 2138228-11-0) is a highly versatile reagent that has gained significant attention in the fields of organic synthesis and medicinal chemistry. This compound, characterized by its unique structure and reactivity, plays a crucial role in the development of novel pharmaceuticals and advanced materials. In this comprehensive overview, we will delve into the chemical properties, synthetic applications, and recent research advancements involving (4-Bromo-2-methylphenyl)methanesulfonyl fluoride.
Chemical Structure and Properties
(4-Bromo-2-methylphenyl)methanesulfonyl fluoride is a brominated aryl sulfonyl fluoride with the molecular formula C9H9BrO2S. The compound features a 4-bromo-2-methylphenyl group attached to a methanesulfonyl fluoride moiety. The presence of the bromine atom and the sulfonyl fluoride functional group endows this compound with unique reactivity and selectivity in various chemical transformations.
The sulfonyl fluoride functional group is known for its high electrophilicity and reactivity towards nucleophiles, making it an excellent leaving group in substitution reactions. Additionally, the bromine atom provides a handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules.
Synthetic Applications
(4-Bromo-2-methylphenyl)methanesulfonyl fluoride has found extensive use in organic synthesis due to its ability to participate in a variety of reactions. One of its primary applications is as a reagent for the formation of sulfonate esters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The high reactivity of the sulfonyl fluoride group allows for efficient and selective sulfonation reactions under mild conditions.
Recent studies have also highlighted the utility of (4-Bromo-2-methylphenyl)methanesulfonyl fluoride in the synthesis of complex natural products. For instance, a research group at the University of California, Berkeley, reported the use of this reagent in the total synthesis of a marine natural product with potent anticancer activity. The bromine atom was selectively coupled with various boronic acids using palladium-catalyzed cross-coupling reactions, leading to the formation of diverse scaffolds with enhanced biological properties.
Medicinal Chemistry Applications
In medicinal chemistry, (4-Bromo-2-methylphenyl)methanesulfonyl fluoride has been explored as a building block for the development of novel therapeutic agents. The compound's ability to form stable sulfonate esters makes it an attractive candidate for prodrug design, where it can be used to enhance the solubility and bioavailability of poorly soluble drugs.
A notable example is its use in the development of prodrugs for treating neurodegenerative diseases. Researchers at Harvard Medical School utilized (4-Bromo-2-methylphenyl)methanesulfonyl fluoride to synthesize prodrugs that were designed to cross the blood-brain barrier more efficiently. These prodrugs were shown to exhibit improved pharmacokinetic properties and enhanced therapeutic efficacy in preclinical studies.
Recent Research Advancements
The versatility of (4-Bromo-2-methylphenyl)methanesulfonyl fluoride has led to several recent breakthroughs in both synthetic and medicinal chemistry. One such advancement involves its use in catalytic asymmetric synthesis. A team at MIT developed a novel catalytic system that enabled enantioselective sulfonation reactions using this reagent. The high enantioselectivity achieved in these reactions opens up new possibilities for the synthesis of chiral compounds with pharmaceutical relevance.
Another significant development is its application in polymer science. Researchers at Stanford University have explored the use of (4-Bromo-2-methylphenyl)methanesulfonyl fluoride as a monomer for the synthesis of functional polymers with tunable properties. These polymers have potential applications in drug delivery systems, where their controlled release properties can be tailored to meet specific therapeutic needs.
Safety Considerations and Handling
While (4-Bromo-2-methylphenyl)methanesulfonyl fluoride is a valuable reagent, it is important to handle it with care due to its reactive nature. Proper safety protocols should be followed to minimize exposure risks. It is recommended to work under well-ventilated conditions and use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats.
In conclusion, (4-Bromo-2-methylphenyl)methanesulfonyl fluoride (CAS No. 2138228-11-0) stands out as a highly versatile reagent with significant potential in organic synthesis and medicinal chemistry. Its unique chemical structure and reactivity make it an indispensable tool for researchers working on complex molecule synthesis and drug development. As ongoing research continues to uncover new applications and improvements, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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